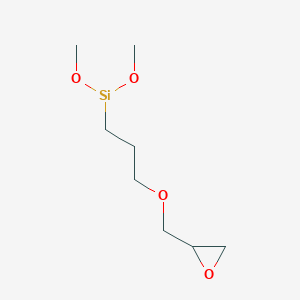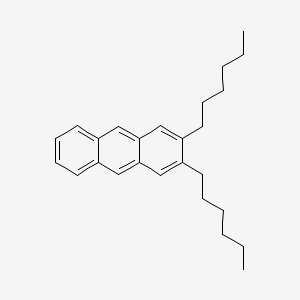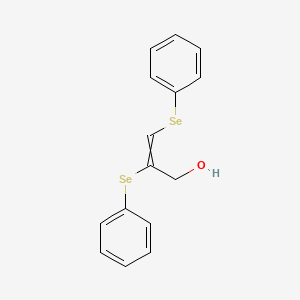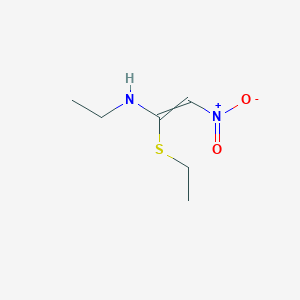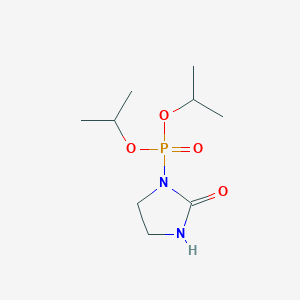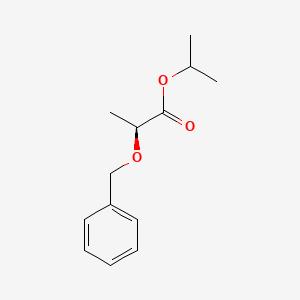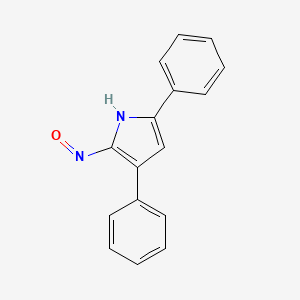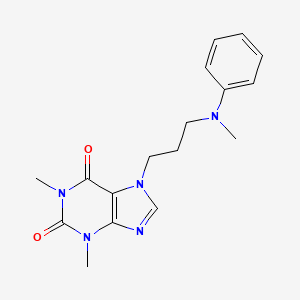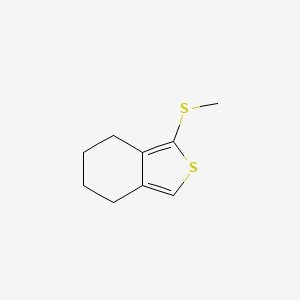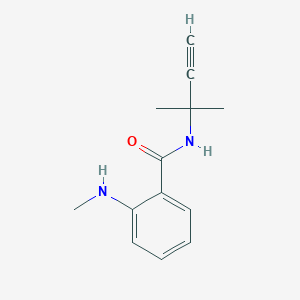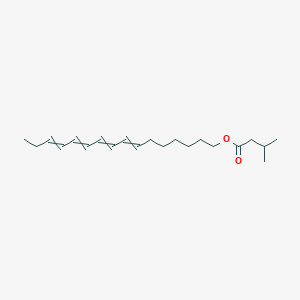![molecular formula C15H24OS B14278734 2-[3-(Hexylsulfanyl)propyl]phenol CAS No. 135037-43-3](/img/structure/B14278734.png)
2-[3-(Hexylsulfanyl)propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Hexylsulfanyl)propyl]phenol: is an organic compound with a phenolic structure. Its systematic name indicates that it consists of a phenol ring (phenyl group) attached to a propyl chain containing a hexylsulfanyl (hexylthio) substituent at the third carbon position. The phenolic group imparts unique properties to this compound, making it interesting for various applications.
準備方法
Synthetic Routes::
Phenol Alkylation: The synthesis typically involves alkylation of phenol using a halogenated propyl precursor (e.g., 3-bromohexane). The reaction occurs under basic conditions (usually with sodium hydroxide or potassium hydroxide) to form the desired product.
Sulfide Formation: The hexylsulfanyl group is introduced by reacting the alkyl halide (3-bromohexane) with sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).
Hydroxylation: The final step involves hydroxylation of the propyl chain using a strong base (e.g., sodium hydroxide) to form the phenolic compound.
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
化学反応の分析
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Substitution: The alkyl group can be substituted by various nucleophiles (e.g., halides, amines, etc.).
Reduction: Reduction of the carbonyl group (if present) can yield secondary alcohols.
Etherification: Phenolic compounds can react with alkyl halides to form ethers.
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for alkylation and hydroxylation.
Halogenated Alkyl Precursors: e.g., 3-bromohexane.
Sulfur Sources: Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).
Major Products:: The main product is 2-[3-(Hexylsulfanyl)propyl]phenol itself.
科学的研究の応用
Antioxidant Properties: Phenolic compounds exhibit antioxidant activity, protecting against oxidative stress.
Biological Studies: Investigating its effects on cell signaling pathways, gene expression, and enzyme activity.
Medicinal Chemistry:
作用機序
The compound likely exerts its effects through interactions with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific targets and pathways.
類似化合物との比較
Similar Compounds: Other phenolic compounds with alkyl substituents (e.g., alkylphenols, thioalkylphenols).
Uniqueness: The specific combination of a hexylsulfanyl group and a phenolic ring sets apart.
特性
CAS番号 |
135037-43-3 |
|---|---|
分子式 |
C15H24OS |
分子量 |
252.4 g/mol |
IUPAC名 |
2-(3-hexylsulfanylpropyl)phenol |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-7-12-17-13-8-10-14-9-5-6-11-15(14)16/h5-6,9,11,16H,2-4,7-8,10,12-13H2,1H3 |
InChIキー |
WUHZRTHNXMKYFD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSCCCC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


